3-ethyl-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
3-Ethyl-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a fused heterocyclic core. The molecule features an ethyl group at position 3 and a 3-fluorobenzyl substituent at position 6 (Figure 1). This scaffold is part of a broader class of [1,2,3]triazolo[4,5-d]pyrimidin-7-ones, which have garnered attention for their antiviral properties, particularly against chikungunya virus (CHIKV) . The compound’s mechanism of action involves inhibition of CHIKV nsP1, a viral enzyme critical for mRNA capping, thereby disrupting viral replication .
Properties
IUPAC Name |
3-ethyl-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O/c1-2-19-12-11(16-17-19)13(20)18(8-15-12)7-9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJRCRJLSVJCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC3=CC(=CC=C3)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as F5060-0221 or CCG-305350, is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. It has been identified as a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle and plays a crucial role in cell proliferation and division.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in the disruption of the cell cycle, preventing the progression from the G1 phase to the S phase. This leads to the inhibition of cell proliferation, particularly in cancer cells.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This can result in the induction of apoptosis, or programmed cell death, particularly in cancer cells.
Result of Action
The inhibition of CDK2 by this compound leads to significant cytotoxic activities against certain cancer cell lines. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range. This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
Structural analogues of the target compound differ primarily in substituents at positions 3 and 6 (Table 1). These modifications influence molecular weight, lipophilicity, and binding interactions:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluorophenyl group (target compound) enhances metabolic stability and binding via hydrophobic/π-π interactions compared to non-fluorinated analogues .
- Alkyl vs.
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The target compound’s logP (~2.5–3.0, estimated) balances lipophilicity for membrane penetration and aqueous solubility for bioavailability. Analogues with polar groups (e.g., oxadiazole in ) show higher solubility but reduced CNS penetration .
- Metabolic Stability: Fluorine at the benzyl position (target compound) mitigates oxidative metabolism, enhancing half-life compared to non-fluorinated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
